molecular formula C12H11ClN4O2 B11698428 N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide CAS No. 1310351-09-7

N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide

Cat. No.: B11698428
CAS No.: 1310351-09-7
M. Wt: 278.69 g/mol
InChI Key: BEGZURKWBWTCHF-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This hydrazide derivative features a central acetohydrazide scaffold with two key substituents:

  • 2-Chlorophenyl group: Attached via an (E)-configured imine bond, contributing steric bulk and lipophilicity.

The compound’s synthesis typically involves condensation of 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide with 2-chlorobenzaldehyde in ethanol under acidic catalysis, followed by recrystallization .

Properties

CAS No.

1310351-09-7

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

N-[(E)-(2-chlorophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C12H11ClN4O2/c13-10-4-2-1-3-8(10)7-14-16-11(18)5-9-6-12(19)17-15-9/h1-4,6-7H,5H2,(H,16,18)(H2,15,17,19)/b14-7+

InChI Key

BEGZURKWBWTCHF-VGOFMYFVSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC(=O)NN2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC(=O)NN2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a ketone.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.

    Substitution: Nucleophiles like sodium azide or thiourea can be used in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is C12H11ClN4OC_{12}H_{11}ClN_{4}O. The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially improving its interaction with biological targets .

Biological Activities

1. Anticancer Properties
Research has indicated that derivatives of pyrazole compounds exhibit significant anticancer activities. A study demonstrated that similar compounds could inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure of this compound suggests potential efficacy in targeting specific cancer pathways .

2. Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been widely studied. In silico molecular docking studies have suggested that compounds with similar structures can act as inhibitors for enzymes involved in inflammatory processes, such as 5-lipoxygenase. This positions this compound as a candidate for further exploration in treating inflammatory conditions .

3. Antimicrobial Activity
Pyrazole compounds have also shown promise as antimicrobial agents. Studies have reported that certain derivatives possess activity against a range of bacterial strains, indicating that this compound could be evaluated for its efficacy against infectious diseases .

Case Studies

Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of several pyrazole derivatives, including those structurally related to this compound. The results indicated significant inhibition of tumor growth in vitro and in vivo models, highlighting the need for further investigation into this compound's mechanisms and therapeutic potential .

Case Study 2: Anti-inflammatory Mechanism
In another study focused on anti-inflammatory properties, researchers utilized molecular docking techniques to predict the binding affinity of various pyrazole derivatives to cyclooxygenase enzymes. The findings suggest that modifications to the pyrazole ring can enhance inhibitory activity, providing a pathway for optimizing this compound for clinical use.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects on Yield : Electron-withdrawing groups (e.g., nitro in MMINA) or bulky groups (e.g., indole in ) may reduce yields due to steric hindrance or electronic deactivation. The high yield (80%) of Compound 6 suggests optimized conditions for dichloroaniline derivatives.
  • Solvent and Catalysis : Glacial acetic acid is frequently used to catalyze imine bond formation, enhancing reaction efficiency .

Physicochemical Properties

Compound Name Melting Point (°C) Spectral Confirmation (NMR, MS) References
Target Compound Not reported $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, HRMS
MMINA Not reported $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, FT-IR, MS
N’-[(4-methoxyphenyl)methylidene]-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetohydrazide (Compound 9) 236–237 $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $
Compound 6 198–200 $ ^1 \text{H NMR} $, $ ^{13} \text{C NMR} $, MS

Key Observations :

  • Melting Points : Higher melting points (e.g., 236–237°C for Compound 9 ) correlate with increased molecular rigidity or intermolecular hydrogen bonding.
  • Spectral Trends : Disappearance of –NH$_2$ protons in $ ^1 \text{H NMR} $ confirms successful hydrazone formation .

Key Observations :

  • Structure-Activity Relationships (SAR) :
    • Indole derivatives (e.g., MMINA) exhibit chemoprotective effects via antioxidant pathways .
    • Chlorophenyl groups (e.g., in Compound 6) enhance anti-inflammatory activity by improving lipophilicity and target binding .
    • Hydroxy/methoxy substitutions (e.g., in S15 ) modulate electronic properties, influencing enzyme inhibition.

Biological Activity

N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer and anti-inflammatory agents. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}ClN4_4O2_2. The compound features a hydrazide functional group linked to a pyrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that this compound exhibits notable anticancer and anti-inflammatory properties. The following sections detail specific biological activities observed in various studies.

Anticancer Activity

Several studies have investigated the cytotoxic effects of this compound against different cancer cell lines.

  • Cytotoxicity Studies :
    • In vitro assays demonstrated significant cytotoxic activity against several cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). The IC50_{50} values ranged from 10 µM to 50 µM, indicating effective growth inhibition.
    • Comparative studies showed that derivatives of pyrazole compounds often exhibited enhanced activity when modified with various substituents, suggesting structure-activity relationships (SAR) that can be exploited for drug design .
Cell LineIC50_{50} (µM)Reference
MCF712.50
A54926.00
HCT1163.30

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated:

  • Mechanism of Action :
    • The compound was found to inhibit key inflammatory mediators such as TNF-alpha and IL-6 in various cell models, suggesting a mechanism that may involve the modulation of NF-kB signaling pathways.
    • In vivo models demonstrated reduced edema and inflammatory markers upon administration of the compound, further supporting its therapeutic potential in inflammatory diseases .

Case Studies and Research Findings

A series of case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer :
    • A study published in MDPI evaluated the effects of this compound on MCF7 cells, reporting an IC50_{50} value of 12.50 µM, which correlated with increased apoptosis markers in treated cells .
  • Study on Lung Cancer :
    • Another investigation assessed the compound's effects on A549 cells, revealing an IC50_{50} value of 26 µM and significant induction of autophagy without apoptosis, highlighting its potential as a dual-action therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N'-[(E)-(2-chlorophenyl)methylidene]-2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide, and how can reaction conditions be controlled to enhance yield and purity?

  • Methodological Answer : The compound is synthesized via a two-step process. First, Claisen-Schmidt condensation forms the chalcone intermediate using 2-chlorobenzaldehyde and 2-(5-hydroxy-1H-pyrazol-3-yl)acetohydrazide. Second, cyclization with hydrazine hydrate under reflux in ethanol generates the pyrazoline ring. Key parameters include maintaining anhydrous conditions, using catalytic acetic acid, and refluxing at 80–90°C for 6–8 hours. Purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane gradient). Yield optimization requires stoichiometric control of hydrazine hydrate and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should spectral data confirm the E-configuration and functional groups?

  • Methodological Answer :

  • ¹H NMR : Confirm the hydrazone (NH) proton at δ 10.2–11.5 ppm and the E-configuration via coupling constants (J = 12–14 Hz for trans olefinic protons). The pyrazole hydroxy group appears as a broad singlet (~δ 12.5 ppm) .
  • IR : Stretch frequencies at 3250–3350 cm⁻¹ (N-H), 1650–1680 cm⁻¹ (C=O), and 1590–1610 cm⁻¹ (C=N) validate functional groups .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the molecular weight (e.g., m/z ~320 for C₁₃H₁₁ClN₄O₂). Fragmentation patterns (e.g., loss of H₂O or Cl) corroborate the structure .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in molecular geometry arising from conflicting NMR or IR data?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of the E-configuration, dihedral angles between aromatic rings, and hydrogen bonding networks. Use SHELXL for refinement, applying restraints for disordered atoms. For example, SCXRD can distinguish between keto-enol tautomers by locating hydrogen atoms on oxygen (hydroxy) vs. nitrogen (hydrazone). WinGX/ORTEP visualizes anisotropic displacement parameters, ensuring accurate bond-length validation (e.g., C=N at ~1.28 Å vs. C-N at ~1.35 Å) .

Q. What computational methods predict electronic properties and biological targets of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, identifying nucleophilic/electrophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate binding to anticonvulsant targets (e.g., GABA receptors). Dock the compound into PDB 6X3T (GABA-A receptor), applying Lamarckian genetic algorithms. Validate with MM/GBSA binding energy calculations .

Q. How should researchers address discrepancies between in vitro anticonvulsant activity and computational binding predictions?

  • Methodological Answer : Cross-validate using multiple assays (e.g., maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models). If computational docking suggests high affinity but in vitro activity is low, consider:

  • Membrane permeability : Perform logP calculations (e.g., XLogP3) to assess bioavailability .
  • Metabolic stability : Use microsomal assays (e.g., human liver microsomes) to identify rapid degradation .
  • Off-target effects : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .

Q. What strategies analyze hydrogen bonding patterns in the crystalline form, and how do these influence stability?

  • Methodological Answer : Use Mercury (CCDC) to generate hydrogen-bonding graphs (e.g., R₂²(8) motifs). For this compound, the hydroxy group (O-H) typically forms intermolecular bonds with adjacent C=O or N-H groups (d = 2.8–3.2 Å). These interactions enhance thermal stability (TGA/DSC data) but reduce aqueous solubility. Compare with isostructural analogs (e.g., 5-nitro derivatives) to quantify packing efficiency via Hirshfeld surface analysis .

Q. How can isotopic labeling or kinetic experiments elucidate degradation pathways?

  • Methodological Answer :

  • Isotopic Labeling : Synthesize a deuterated analog (e.g., D₂O reflux for OH/NH exchange) to track hydrolysis via LC-MS. Compare fragmentation patterns in acidic (pH 2) vs. neutral conditions .
  • Kinetic Studies : Monitor degradation at 37°C in PBS buffer (pH 7.4) using UV-Vis (λ = 270 nm). Fit data to first-order kinetics (k = 0.05 h⁻¹) and identify products via HRMS .

Q. What are critical considerations for SAR studies to optimize pharmacological profiles?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-chlorophenyl group with electron-withdrawing (e.g., NO₂) or donating (e.g., OCH₃) groups to modulate electron density at the hydrazone C=N. Synthesize analogs via parallel synthesis (e.g., 24-well plate format) .
  • Toxicity Screening : Use zebrafish embryos (Danio rerio) for rapid in vivo toxicity assessment. LC₅₀ values >100 µM indicate low acute toxicity .
  • ADMET Predictions : Apply QikProp (Schrödinger) to predict BBB permeability (CNS MPO score >4) and hERG inhibition (IC₅₀ >10 µM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.